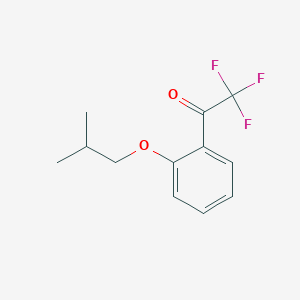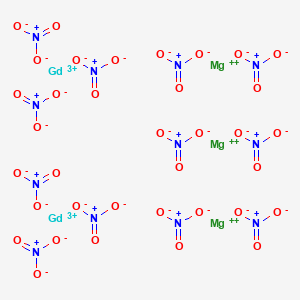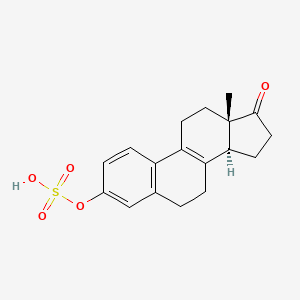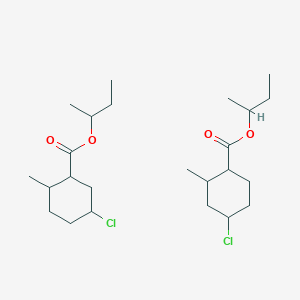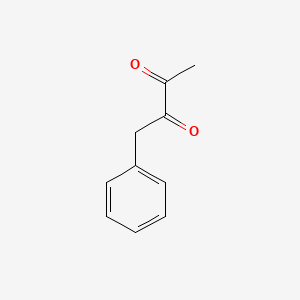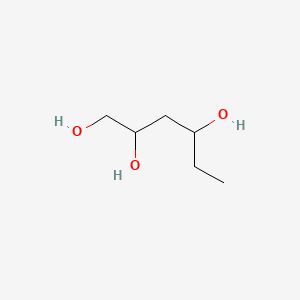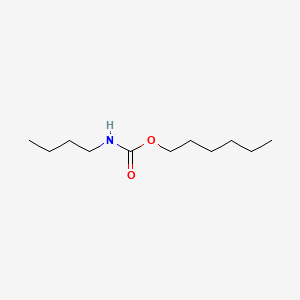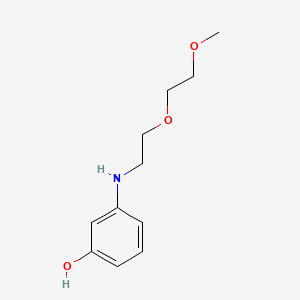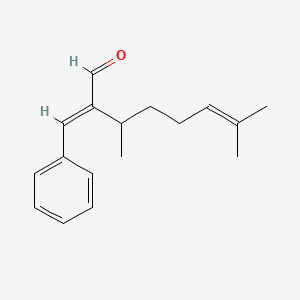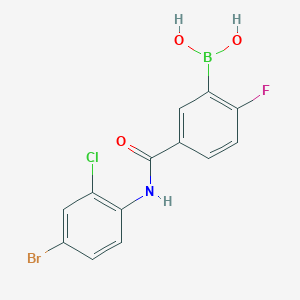
5-(4-Bromo-2-chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Bromo-2-chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid is an organoboron compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of boronic acid, which is known for its versatility in forming stable covalent bonds with diols, making it valuable in organic synthesis and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-2-chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and a base, and it proceeds under mild conditions, making it suitable for the synthesis of complex molecules .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process can be optimized to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Bromo-2-chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while reduction may produce boranes or borohydrides. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
5-(4-Bromo-2-chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(4-Bromo-2-chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid involves its ability to form covalent bonds with diols and other nucleophiles. This interaction can inhibit the activity of enzymes that rely on diol-containing cofactors or substrates. The compound’s boronic acid moiety is particularly effective in binding to serine proteases and other enzymes, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-chlorophenylboronic acid: Similar structure but lacks the carbamoyl and fluorobenzene groups.
2-Fluorobenzeneboronic acid: Similar structure but lacks the bromo and chlorophenylcarbamoyl groups.
Phenylboronic acid: Lacks the bromo, chloro, and fluorobenzene groups.
Uniqueness
5-(4-Bromo-2-chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid is unique due to its combination of functional groups, which confer specific reactivity and binding properties. The presence of both boronic acid and carbamoyl groups allows for versatile applications in synthesis and biological research, distinguishing it from simpler boronic acids .
Propriétés
Formule moléculaire |
C13H9BBrClFNO3 |
|---|---|
Poids moléculaire |
372.38 g/mol |
Nom IUPAC |
[5-[(4-bromo-2-chlorophenyl)carbamoyl]-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C13H9BBrClFNO3/c15-8-2-4-12(10(16)6-8)18-13(19)7-1-3-11(17)9(5-7)14(20)21/h1-6,20-21H,(H,18,19) |
Clé InChI |
KKLAXOIRVWIYAZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)Cl)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide](/img/structure/B12655778.png)


